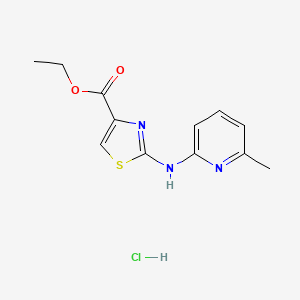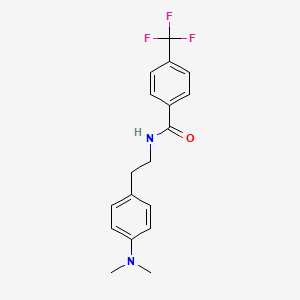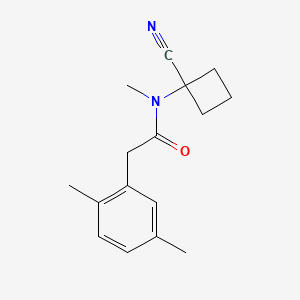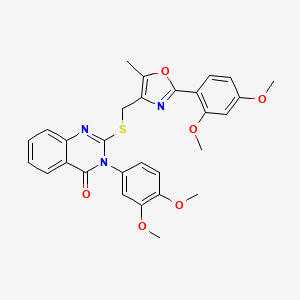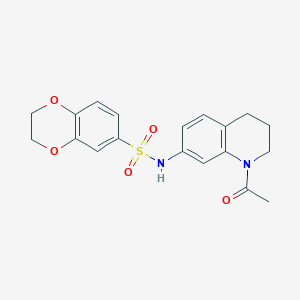
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
カタログ番号 B2537322
CAS番号:
898423-94-4
分子量: 388.44
InChIキー: XULXDLQUJCNNOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not documented in the sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, these properties for “this compound” are not available .科学的研究の応用
Antimicrobial and Antifungal Applications
- Quinoline derivatives clubbed with sulfonamide moiety have been synthesized and tested for their antimicrobial activity. Some compounds displayed high activity against Gram-positive bacteria, showcasing the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
- Hybrid quinoline-sulfonamide complexes have shown excellent antibacterial and antifungal activities, suggesting their use as potent antimicrobial agents (Molecules, 2020).
Anticancer Applications
- Aryl/heteroaryl sulfonamide compounds, including those derived from quinoline, have been explored for their anticancer properties through mechanisms such as the inhibition of carbonic anhydrase isozymes. Certain derivatives have shown promising in vitro anticancer activities (European Journal of Medicinal Chemistry, 2010).
- Novel structures based on quinoline and sulfonamide have been proposed as PI3K inhibitors and anticancer agents, demonstrating significant antiproliferative activities in vitro against various human cancer cell lines (European Journal of Medicinal Chemistry, 2014).
Anti-protozoal and Antimalarial Applications
- Studies on quinoline N-oxides with sulfonamides have led to efficient methods for the synthesis of N-(quinolin-2-yl)sulfonamides, showing potential for antiprotozoal applications (Organic Letters, 2017).
- Some sulfonamide derivatives have been evaluated for their in vitro antiprotozoal activity, confirming the antiprotozoal potential of sulfonamides and metal-based sulfonamides (Letters in Drug Design & Discovery, 2010).
Neuroprotective Applications
- Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline have been investigated for their neuroprotective effects against cerebral ischemia, demonstrating their potential in treating neurological conditions (Science, 1990).
作用機序
The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the mechanism of action for “N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is not available.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-8-2-3-14-4-5-15(11-17(14)21)20-27(23,24)16-6-7-18-19(12-16)26-10-9-25-18/h4-7,11-12,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULXDLQUJCNNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)


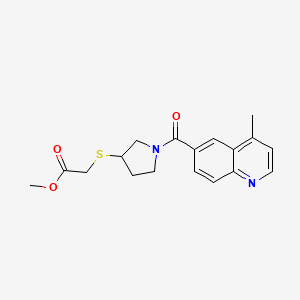
![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)
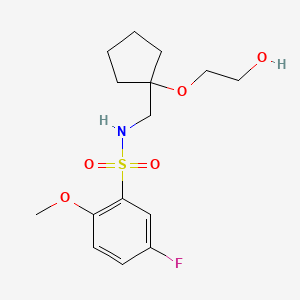
![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)
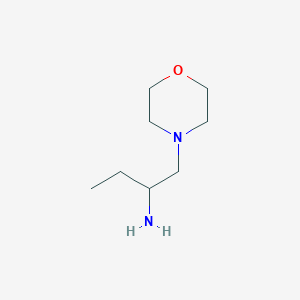
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)
